N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 is a deuterated compound, specifically a stable isotope-labeled derivative of N-Methyl-gamma-oxo-3-pyridinebutanamide. It is classified under organic compounds, particularly within the category of amides and pyridine derivatives. The compound is notable for its applications in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics due to the presence of deuterium, which can be used as a tracer in various analytical techniques.
N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 falls under:
The synthesis of N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 can be achieved through several methods, primarily involving the methylation of gamma-oxo-3-pyridinebutanamide using deuterated methylating agents. Common synthetic routes include:
The synthesis typically requires controlled conditions to ensure high yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the yield of the desired product.
The molecular structure of N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 can be represented by its IUPAC name: 5-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one. The structure includes a pyridine ring and a pyrrolidinone moiety, with deuterium atoms replacing some hydrogen atoms.
Property | Value |
---|---|
Molecular Formula | C10D3H9N2O2 |
Molecular Weight | 195.233 g/mol |
Accurate Mass | 195.109 |
InChI | InChI=1S/C10H12N2O2/c1-12 |
SMILES | [2H]C([2H])([2H])N1C(=O)CCC1(O)c2cccnc2 |
N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 can participate in various chemical reactions typical for amides and pyridine derivatives:
Common reagents used in these reactions include:
The mechanism of action for N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 varies based on its application in biological systems. As a tracer in metabolic studies, it can help elucidate pathways by tracking the incorporation of deuterium into metabolites.
In studies involving enzyme kinetics or metabolic pathways, the incorporation of deuterium allows researchers to differentiate between labeled and unlabeled compounds during analysis, providing insights into reaction mechanisms and metabolic fluxes.
N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 is a solid at room temperature and exhibits stability under normal laboratory conditions.
The compound is characterized by:
Relevant data regarding its chemical behavior can be obtained through various analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry.
N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 has several scientific applications:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: